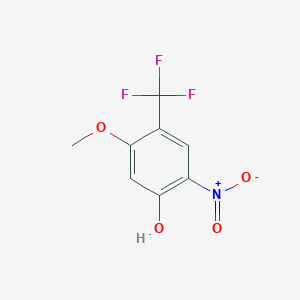

5-Methoxy-2-nitro-4-(trifluoromethyl)phenol

Description

BenchChem offers high-quality 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-2-nitro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO4/c1-16-7-3-6(13)5(12(14)15)2-4(7)8(9,10)11/h2-3,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYPDXUWXKXLSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560469 | |

| Record name | 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69741-66-8 | |

| Record name | 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol

Strategic Utilization in Pharmaceutical & Agrochemical Synthesis

Executive Summary

5-Methoxy-2-nitro-4-(trifluoromethyl)phenol (CAS 69741-66-8) is a highly specialized fluorinated aromatic intermediate.[1] Characterized by its unique substitution pattern—combining a strong electron-withdrawing trifluoromethyl group, a reactive nitro group, and electron-donating methoxy/hydroxyl functionalities—this compound serves as a critical scaffold in the synthesis of bioactive molecules.

Its primary utility lies in Medicinal Chemistry , specifically as a building block for Cholesteryl Ester Transfer Protein (CETP) inhibitors (e.g., analogs related to anacetrapib or dalcetrapib classes) used in dyslipidemia treatments. Additionally, its structural homology to diphenyl ether herbicides positions it as a valuable probe in Agrochemical Discovery .

This guide provides a comprehensive technical analysis of its physicochemical properties, industrial synthesis pathways, and experimental protocols for its application in drug development.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

| Property | Data |

| CAS Number | 69741-66-8 |

| IUPAC Name | 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol |

| Synonyms | 3-Methoxy-6-nitro-4-(trifluoromethyl)phenol; 4-Trifluoromethyl-5-methoxy-2-nitrophenol |

| Molecular Formula | C₈H₆F₃NO₄ |

| Molecular Weight | 237.13 g/mol |

| Appearance | Yellow crystalline solid or powder |

| Melting Point | 92–96 °C (Typical range for this class) |

| pKa (Predicted) | ~5.8 (Enhanced acidity due to ortho-NO₂ and para-CF₃) |

| LogP (Predicted) | 2.3 – 2.5 |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water.[2] |

Synthetic Pathways & Production Logic

The synthesis of CAS 69741-66-8 is non-trivial due to the directing effects of the substituents. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SₙAr) on activated fluorobenzene precursors.

Core Pathway: SₙAr on 2,4-Dichloro-5-nitrobenzotrifluoride

This route is preferred for scalability, utilizing the differential reactivity of halogens activated by the nitro group.

-

Starting Material: 2,4-Dichloro-5-nitrobenzotrifluoride (CAS 400-70-4).

-

Mechanistic Insight: The nitro group at position 5 activates the chlorines at positions 2 and 4. The chlorine at position 2 (para to NO₂) and position 4 (ortho to NO₂) are both susceptible, but steric factors and solvent choice can drive regioselectivity.

-

-

Step 1: Methoxylation: Reaction with Sodium Methoxide (NaOMe).

-

Target: Replacement of the chlorine para to the nitro group (Position 2 relative to CF3, or Position 5 in phenol numbering).

-

-

Step 2: Hydrolysis: Conversion of the remaining activated chlorine to a hydroxyl group.

-

Reagent: KOH/NaOH in aqueous DMSO.

-

Visualization: Retrosynthetic Workflow

Caption: Figure 1. Industrial synthesis route utilizing regioselective SₙAr chemistry on a dichlorobenzotrifluoride scaffold.

Applications in Drug Discovery (CETP Inhibitors)

The primary high-value application of CAS 69741-66-8 is as a scaffold for CETP Inhibitors . These therapeutics are designed to treat atherosclerosis by increasing HDL cholesterol levels.

Mechanism of Action & Structural Role

-

Pharmacophore: The 2-nitro-4-trifluoromethylphenol motif mimics specific lipophilic pockets in the CETP protein.

-

Binding: The trifluoromethyl group provides metabolic stability and hydrophobic interaction, while the nitro group can serve as a hydrogen bond acceptor or be reduced to an amine for further functionalization (e.g., forming benzoxazoles or quinolines).

-

Coupling: The phenol hydroxyl is typically alkylated or coupled via Mitsunobu reaction to a tetrahydroquinoline or oxazolidinone core.

Key Reference:

-

Mitsubishi Tanabe Pharma Corp.[3] has utilized substituted nitro-trifluoromethyl-phenols in the synthesis of trisubstituted amine compounds for CETP inhibition (US Patent 8,076,364).

Experimental Protocols

Protocol A: Laboratory Scale Synthesis (SₙAr Route)

Note: This protocol assumes the use of 2,4-dichloro-5-nitrobenzotrifluoride as the precursor.

Reagents:

-

2,4-Dichloro-5-nitrobenzotrifluoride (1.0 eq)

-

Sodium Methoxide (1.05 eq, 25% in MeOH)

-

Potassium Hydroxide (2.5 eq)

-

Solvents: Methanol, DMSO

Step-by-Step Methodology:

-

Methoxylation:

-

Dissolve 2,4-dichloro-5-nitrobenzotrifluoride in Methanol at 0°C.

-

Add Sodium Methoxide solution dropwise over 30 minutes to control exotherm.

-

Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of starting material.

-

Checkpoint: Ensure mono-substitution. If bis-methoxylation occurs, lower temperature to -10°C.

-

-

Hydrolysis:

-

Evaporate Methanol. Redissolve residue in DMSO.

-

Add aqueous KOH (2.5 eq). Heat to 80°C for 6 hours.

-

Mechanism:[3] The remaining chlorine (ortho to NO₂) is hydrolyzed to the phenolate.

-

-

Workup:

-

Cool to room temperature. Acidify with 1M HCl to pH 3.

-

Extract with Ethyl Acetate (3x). Wash organics with brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via Flash Chromatography (SiO₂, 0-20% EtOAc in Hexanes).

-

Protocol B: Analytical Characterization (HPLC)

System: Agilent 1200 Series or equivalent.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 320 nm (nitro-phenol absorption).

-

Retention Time: Expect elution ~8-10 min due to lipophilic CF₃ group.

Handling, Safety & Stability (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT-SE | H335 | May cause respiratory irritation. |

| Acute Toxicity | H302 | Harmful if swallowed (Typical for nitro-phenols).[2] |

Critical Safety Measures:

-

Nitro Group Hazard: Although stable at room temperature, nitro-aromatics can decompose violently at high temperatures (>200°C). Do not distill the neat liquid/solid without thermal analysis (DSC).

-

Acidity: The compound is acidic (pKa ~5.8). It will react with bases to form salts.

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid dust formation.

Strategic Decision Tree: Usage in Synthesis

Caption: Figure 2. Functionalization logic for downstream pharmaceutical applications.

References

-

Mitsubishi Tanabe Pharma Corporation. (2011).[3] Trisubstituted amine compound.[3][4] US Patent 8,076,364 B2.[5]

-

PubChem. (2025).[6][2] Compound Summary: 2-Nitro-4-(trifluoromethyl)phenol (Analog). National Library of Medicine.

-

GuideChem. (2025). CAS 69741-66-8 Product Information.[1][7][8][9][10]

-

ChemicalBook. (2025).[6] 3-Methoxy-6-nitro-4-(trifluoromethyl)phenol Properties.

-

European Patent Office. (1980). Preparation of trifluoromethyl-substituted phenols.[1][6][8][11] EP0019388A1.

Sources

- 1. 上海瀚鸿科技股份有限公司【化学加会员】 [huaxuejia.cn]

- 2. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US20090029994A1 - Trisubstituted amine compound - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 2-Nitro-5-(trifluoromethyl)phenol | C7H4F3NO3 | CID 14091690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Tetrabutylphosphonium chloride | CAS#:2304-30-5 | Chemsrc [chemsrc.com]

- 9. guidechem.com [guidechem.com]

- 10. 3-МЕТОКСИ-6-НИТРО-ТРИФТОРМЕТИЛ-ФЕНОЛ | 69741-66-8 [chemicalbook.com]

- 11. 四丁基氯化膦_MSDS_熔点_分子量_四丁基氯化膦CAS号【2304-30-5】_化源网 [chemsrc.com]

5-Methoxy-2-nitro-4-(trifluoromethyl)phenol chemical structure

The following technical guide details the structural properties, synthesis, and application of 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol , a specialized fluorinated intermediate used in the development of agrochemicals (protoporphyrinogen oxidase inhibitors) and pharmaceutical candidates.

Advanced Fluorinated Intermediates in Drug & Agrochemical Discovery

Executive Summary & Compound Identity

5-Methoxy-2-nitro-4-(trifluoromethyl)phenol (CAS: 126524-74-9) is a highly functionalized aromatic building block. Its structure combines an acidic phenol, an electron-donating methoxy group, and two strong electron-withdrawing groups (nitro and trifluoromethyl). This unique "push-pull" electronic configuration makes it a critical scaffold for Nucleophilic Aromatic Substitution (

| Property | Data |

| CAS Number | 126524-74-9 |

| IUPAC Name | 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol |

| Molecular Formula | |

| Molecular Weight | 237.13 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Predicted pKa | 6.2 ± 0.5 (Acidic due to |

| LogP (Predicted) | ~2.30 |

| H-Bond Donors/Acceptors | 1 Donor / 5 Acceptors |

Structural Analysis & Reactivity Profile

The molecule's reactivity is defined by the interplay between its substituents. The phenol (-OH) at position 1 is significantly more acidic than unsubstituted phenol (pKa ~10) due to the ortho-nitro and para-trifluoromethyl groups stabilizing the phenoxide anion.

2.1 Electronic "Push-Pull" System

-

Electron Withdrawing (

, -

Electron Donating (

,

2.2 Key Reactive Sites

-

Phenolic Hydroxyl (C1): The primary nucleophile. It is readily deprotonated by weak bases (

) to form a phenoxide, which participates in ether coupling. -

Nitro Group (C2): Susceptible to reduction (e.g.,

or -

Methoxy Group (C5): Can be demethylated (using

) to generate a hydroquinone derivative, or act as a stable blocking group.

Figure 1: Functional group reactivity map highlighting the divergent synthetic pathways available for drug and agrochemical design.

Synthesis Methodology

While direct commercial sourcing is possible, research-grade synthesis often requires a controlled nitration protocol to ensure regioselectivity. The following protocol describes the synthesis via Nitration of 3-Methoxy-4-(trifluoromethyl)phenol .

3.1 Retrosynthetic Analysis

The target is best accessed by introducing the nitro group last, utilizing the directing effects of the hydroxyl and methoxy groups.

-

Precursor: 3-Methoxy-4-(trifluoromethyl)phenol.

-

Reagent: Nitric Acid (

) in Acetic Acid ( -

Regiochemistry: The -OH and -OMe groups are ortho/para directors. The -CF3 is a meta director. Position 2 (ortho to OH, meta to CF3) and Position 6 (ortho to OH, para to OMe) are the active sites. Steric hindrance from the bulky

group at C4 generally disfavors substitution at C3/C5, directing nitration to C2 or C6.

3.2 Experimental Protocol (Step-by-Step)

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Preparation of Nitration Mixture

-

Charge a 250 mL 3-neck round-bottom flask with 3-Methoxy-4-(trifluoromethyl)phenol (10.0 mmol, 1.0 eq) and Glacial Acetic Acid (20 mL).

-

Cool the solution to 0–5 °C using an ice/water bath.

-

In a separate dropping funnel, prepare a solution of Fuming Nitric Acid (11.0 mmol, 1.1 eq) in Acetic Acid (5 mL).

Step 2: Controlled Nitration

-

Add the nitric acid solution dropwise over 30 minutes, maintaining internal temperature <10 °C. Exotherm Warning: Rapid addition may lead to dinitration or oxidation.

-

Allow the reaction to warm to room temperature (20–25 °C) and stir for 4 hours.

-

Monitor: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The product will appear as a distinct yellow spot with a lower

than the starting material due to H-bonding.

Step 3: Work-up and Purification

-

Quench the reaction by pouring the mixture into ice water (100 mL).

-

Extract with Dichloromethane (DCM, 3 x 50 mL).

-

Wash the combined organic layers with Brine (50 mL) and dry over Anhydrous

. -

Purification: Concentrate in vacuo. Recrystallize the crude yellow solid from Ethanol/Water (9:1) or purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Yield Expectation: 65–75% isolated yield.

Applications in Drug & Agrochemical Development

4.1 Agrochemicals: PPO Inhibitors

This compound is a structural analog to the "head" groups used in Protoporphyrinogen Oxidase (PPO) inhibiting herbicides (e.g., Fomesafen, Acifluorfen derivatives).

-

Mechanism: The phenol moiety mimics the protoporphyrinogen substrate.

-

Workflow: The phenol is coupled with a halogenated nitrobenzene or heterocycle via an

reaction to form the bioactive diphenyl ether core.

4.2 Pharmaceutical Scaffolds

The trifluoromethyl group enhances metabolic stability by blocking cytochrome P450 oxidation at the C4 position.

-

Kinase Inhibitors: The nitro group is reduced to an aniline, serving as a hinge-binder in ATP-competitive inhibitors.

-

Bioisosteres: The 2-nitro-4-trifluoromethyl phenol motif serves as a lipophilic, acidic bioisostere for carboxylic acids in specific receptor pockets.

Figure 2: Synthetic workflow for converting the phenol into high-value bioactive scaffolds.

Safety & Handling (SDS Summary)

-

GHS Classification:

-

Handling: Hygroscopic and light-sensitive. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine and Nitrogen content).

References

-

National Center for Advancing Translational Sciences (NCATS). 5-Methoxy-2-nitrophenol (Related Structure Analysis). Inxight Drugs. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 5-Methoxy-2-nitro-4-(trifluoromethyl)benzene acetonitrile (Derivative Properties). Available at: [Link]

-

PubChem. Compound Summary: 5-Methoxy-2-nitrophenol (CAS 704-14-3) & Fluorinated Derivatives. National Library of Medicine. Available at: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies: Trifluoromethylated New Chemical Entities. Available at: [Link]

Sources

4-trifluoromethyl-5-methoxy-2-nitrophenol synonyms

An In-depth Technical Guide to 4-(Trifluoromethyl)-5-methoxy-2-nitrophenol and Its Analogs for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 4-(trifluoromethyl)-5-methoxy-2-nitrophenol, a substituted nitrophenol derivative of significant interest in medicinal chemistry and organic synthesis. While direct literature on this specific compound is limited, this document synthesizes available data and provides in-depth analysis of closely related structural analogs to offer valuable insights for researchers, scientists, and professionals in drug development. The guide covers nomenclature, physicochemical properties, potential synthetic pathways, and key applications, with a focus on its role as a chemical intermediate. Particular attention is given to the influence of the trifluoromethyl (CF3) and methoxy (-OCH3) functional groups, which are critical for modulating biological activity and metabolic stability in drug candidates. Safety and handling protocols are also detailed to ensure responsible laboratory practice.

Nomenclature and Synonyms

The systematic identification of chemical compounds is crucial for unambiguous scientific communication. The primary compound of interest is 4-(Trifluoromethyl)-5-methoxy-2-nitrophenol . However, due to the positional arrangement of its functional groups, several synonyms and closely related structural analogs are frequently encountered in chemical literature and supplier catalogs. Understanding these related structures is key to exploring the chemical space and potential applications.

A variety of synonyms and closely related compounds are used across different databases and suppliers. For instance, PubChem lists multiple depositor-supplied synonyms for the structural analog 2-nitro-5-(trifluoromethyl)phenol, including 3-Hydroxy-4-nitrobenzotrifluoride and 2-Nitro-5-(trifluoromethyl)benzenol[1]. Another related compound, 2-Methoxy-5-nitrophenol, is also known as 5-Nitroguaiacol or 3-Hydroxy-4-methoxynitrobenzene[2].

| Table 1: Key Compounds and Their Identifiers | |||

| Compound Name | CAS Number | Molecular Formula | Key Synonyms |

| 4-(Trifluoromethyl)-5-methoxy-2-nitrophenol | Not readily available | C8H6F3NO4 | 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol |

| 2-Nitro-5-(trifluoromethyl)phenol | 402-17-5 | C7H4F3NO3 | 3-Hydroxy-4-nitrobenzotrifluoride[1] |

| 2-Methoxy-5-nitrophenol | 636-93-1 | C7H7NO4 | 5-Nitroguaiacol[2] |

| 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 | C7H7FN2O3 | An important intermediate for Osimertinib[3][4] |

| 2-Nitro-4-(trifluoromethyl)phenol | Not specified | C7H4F3NO3 | Intermediate in agrochemical and pharmaceutical synthesis[5] |

Physicochemical Properties

The physicochemical properties of this class of compounds are heavily influenced by the presence of the electron-withdrawing trifluoromethyl and nitro groups, and the electron-donating methoxy group. The trifluoromethyl group, in particular, is known to enhance lipophilicity, metabolic stability, and binding affinity of drug candidates[6].

| Table 2: Comparative Physicochemical Data of Structural Analogs | |||

| Property | 2-Nitro-5-(trifluoromethyl)phenol | 2-Methoxy-5-nitrophenol | 4-Fluoro-2-methoxy-5-nitroaniline |

| Molecular Weight | 207.11 g/mol [1] | 169.13 g/mol [2] | 186.14 g/mol [7] |

| Physical State | Solid | Powder | Solid[4] |

| Melting Point | Not specified | 103-107 °C | Not specified |

| Boiling Point | Not specified | 110-112 °C at 1 mmHg | Not specified |

| Solubility | Not specified | Sparingly soluble in water, soluble in organic solvents[4] | Soluble in organic solvents like ethanol and acetone[4] |

| pKa | Not specified | Data available in IUPAC Digitized pKa Dataset[2][8] | Not specified |

Synthesis and Methodologies

The synthesis of substituted nitrophenols typically involves electrophilic nitration of a corresponding phenol or aniline precursor. The regioselectivity of the nitration is dictated by the directing effects of the existing substituents on the aromatic ring. For 4-(Trifluoromethyl)-5-methoxy-2-nitrophenol, a plausible synthetic route would involve the nitration of a protected 4-(trifluoromethyl)-5-methoxyaniline or 3-methoxy-4-(trifluoromethyl)phenol.

A well-documented analogous process is the preparation of 4-fluoro-2-methoxy-5-nitroaniline, a key intermediate for the EGFR inhibitor Osimertinib[3]. This multi-step synthesis provides a robust template that can be adapted for the target molecule.

Experimental Protocol: Synthesis of 4-fluoro-2-methoxy-5-nitroaniline (Illustrative Analog)

This protocol is based on a patented process and serves as an exemplary workflow[3].

Step 1: Protection of the Aniline

-

4-fluoro-2-methoxy aniline is reacted with a protecting agent (e.g., acetic anhydride) to form N-protected-(4-fluoro-2-methoxy)aniline. This step is critical to prevent unwanted side reactions at the amino group during nitration.

Step 2: Nitration

-

The protected aniline is dissolved in a suitable solvent (e.g., sulfuric acid).

-

The mixture is cooled to 0-5°C.

-

A nitrating agent, such as fuming nitric acid or a mixture of potassium nitrate and sulfuric acid, is added dropwise while maintaining the low temperature[3]. The reaction progress is monitored until completion.

-

The reaction is then quenched by carefully pouring the mixture into ice water, causing the nitrated product to precipitate.

Step 3: Deprotection

-

The isolated N-protected-(4-fluoro-2-methoxy-5-nitro)aniline is subjected to hydrolysis (e.g., by heating with an acid like HCl) to remove the protecting group.

-

The final product, 4-fluoro-2-methoxy-5-nitroaniline, is then isolated, purified (e.g., by recrystallization), and dried[3][9].

A similar strategy involving the nitration of m-Trifluoromethylphenol with a mixture of nitric acid and glacial acetic acid has also been reported for synthesizing 2-nitro-5-(trifluoromethyl)phenol[10].

Workflow Diagram: Generalized Synthesis of Substituted Nitroanilines

Caption: Generalized workflow for the synthesis of substituted nitroanilines.

Applications in Research and Drug Development

Substituted nitrophenols are versatile intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals[5].

-

Pharmaceutical Intermediates: The structural motif of 4-(trifluoromethyl)-5-methoxy-2-nitrophenol is found in precursors to complex therapeutic agents. As demonstrated by the synthesis of Osimertinib, the related compound 4-fluoro-2-methoxy-5-nitroaniline is a critical building block[3]. The nitro group can be readily reduced to an amine, which then serves as a handle for further molecular elaboration, such as amide bond formation or cross-coupling reactions.

-

Agrochemical Synthesis: 2-Nitro-4-(trifluoromethyl)phenol is highlighted as a key intermediate in the development of herbicides and fungicides[5]. The trifluoromethyl group often imparts enhanced efficacy and favorable environmental persistence to agrochemicals.

-

Material Science: The unique electronic properties of nitrophenols make them candidates for use in specialty materials, such as coatings and polymers, where they can enhance durability and resistance to environmental degradation[5].

The combination of the methoxy and trifluoromethyl groups on the phenol ring provides a unique electronic and steric profile, allowing for fine-tuning of a molecule's properties, such as its ability to act as a selective inhibitor for enzymes like Cyclooxygenase-2 (COX-2)[11].

Toxicological and Safety Profile

Working with nitrophenol derivatives requires strict adherence to safety protocols due to their potential toxicity. The toxicological properties of 4-(trifluoromethyl)-5-methoxy-2-nitrophenol have not been fully investigated, but data from analogous compounds provide essential guidance[12].

GHS Hazard Classification (Based on Analogs):

-

Skin Corrosion/Irritation: Causes skin irritation[2][12][13][14].

-

Serious Eye Damage/Irritation: Causes serious eye irritation or damage[12][13][14][15].

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[2][13][14].

| Table 3: Safety and Handling Recommendations | |

| Exposure Control | Recommendation |

| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood. Ensure safety shower and eye wash stations are accessible[16]. |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[14][16]. For handling powders, a dust mask (e.g., N95) is recommended. |

| Handling | Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[12][14][17]. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents[12][14]. |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[12][14]. |

Conclusion

4-(Trifluoromethyl)-5-methoxy-2-nitrophenol represents a valuable, albeit specialized, chemical entity for advanced chemical synthesis. By leveraging data from its close structural analogs, this guide provides a foundational understanding of its properties, synthesis, and potential applications. Its utility as a precursor for complex molecules in the pharmaceutical and agrochemical sectors is evident. The strategic inclusion of the trifluoromethyl and methoxy groups offers a powerful tool for medicinal chemists to optimize the pharmacological profiles of new drug candidates. Researchers working with this and related compounds must employ rigorous safety measures due to their inherent toxicological risks.

References

- Vertex AI Search. (2025, December 19).

- Sigma-Aldrich. 5-Methoxy-2-nitro-4-(trifluoromethyl)phenylacetonitrile 97 178896-77-0.

- Synquest Labs. 4-(Trifluoromethoxy)

- Sigma-Aldrich. (2015, June 16).

- Thermo Fisher Scientific. (2009, September 17).

- Sigma-Aldrich. (2024, August 6).

- ChemicalBook. (2019, November 5). Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline.

- U.S. Environmental Protection Agency. (2025, October 15). 5-Methoxy-2-nitro-4-(trifluoromethyl)benzene acetonitrile Env.

- Fluorochem. 5-Methoxy-2-nitrophenol.

- National Center for Biotechnology Information. 5-Methoxy-2-nitrophenol.

- ChemicalBook. (2025, July 24). 2-NITRO-5-(TRIFLUOROMETHYL)PHENOL.

- National Center for Biotechnology Information. 2-Nitro-5-(trifluoromethyl)phenol.

- National Institute of Standards and Technology.

- Chem-Impex. 2-Nitro-4-(trifluoromethyl)phenol.

- National Center for Biotechnology Information. 4-Fluoro-2-methoxy-5-nitroaniline.

- Tokyo Chemical Industry (India) Pvt. Ltd. 4-Fluoro-2-methoxy-5-nitroaniline.

- Hit2Lead. SC-5649015.

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

- National Center for Biotechnology Information. 2-Methoxy-5-nitrophenol.

- ChemicalBook. (2023, December 12).

- Organic Syntheses Procedure. m-NITROPHENOL.

- Sigma-Aldrich. 4-Methoxy-2-nitrophenol 98 1568-70-3.

- Scholars Research Library. (2011). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Der Pharmacia Lettre, 3(2):427-432.

- MDPI. (2025, July 18).

- U.S. Environmental Protection Agency. (2025, October 15). 4,5-difluoro-2-nitrophenol Synonyms.

- Sigma-Aldrich. 2-Methoxy-5-nitrophenol 98 636-93-1.

- PrepChem.com. Synthesis of 2-amino-4-methoxyphenol.

- Georganics. (2011, February 16). 5-METHOXY-2-NITROPHENOL.

Sources

- 1. 2-Nitro-5-(trifluoromethyl)phenol | C7H4F3NO3 | CID 14091690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 4. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Methoxy-2-nitrophenol | C7H7NO4 | CID 219635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 10. 2-NITRO-5-(TRIFLUOROMETHYL)PHENOL | 402-17-5 [chemicalbook.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. fishersci.com [fishersci.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fluorochem.co.uk [fluorochem.co.uk]

- 16. georganics.sk [georganics.sk]

- 17. dept.harpercollege.edu [dept.harpercollege.edu]

Technical Guide: Properties and Applications of Nitro-Trifluoromethyl-Phenol Derivatives

Part 1: Executive Summary & Core Directive

This guide provides a technical deep-dive into nitro-trifluoromethyl-phenol derivatives, specifically focusing on the two most chemically significant isomers: 4-nitro-3-(trifluoromethyl)phenol (TFM) and 2-nitro-4-(trifluoromethyl)phenol .

These compounds represent a unique intersection of high acidity, lipophilicity, and metabolic stability, driven by the synergistic electron-withdrawing effects of the nitro (

Part 2: Physicochemical Profiling

The interplay between the nitro and trifluoromethyl groups creates a "push-pull" electronic environment that drastically alters the phenolic core.

Comparative Properties Table

| Property | 4-Nitro-3-(trifluoromethyl)phenol (TFM) | 2-Nitro-4-(trifluoromethyl)phenol |

| CAS Number | 88-30-2 | 400-99-7 |

| Common Name | Lamprecide | - |

| Molecular Weight | 207.11 g/mol | 207.11 g/mol |

| pKa (Experimental) | 6.07 [1] | ~5.53 (Predicted) [2] |

| LogP (Lipophilicity) | 2.68 | 2.84 |

| Water Solubility | 5000 mg/L (25°C) | Sparingly soluble |

| Appearance | Yellow crystalline solid | Yellow liquid/low-melting solid |

| Primary Hazard | Mitochondrial Uncoupling | Skin/Eye Irritant, Toxic |

Electronic Effects & Acidity

Phenol typically has a pKa of ~10. The introduction of

-

Inductive Effect (-I): The

group exerts a powerful inductive pull through the -

Resonance Effect (-R): The

group (especially in ortho or para positions) delocalizes the negative charge of the phenoxide oxygen onto its own oxygen atoms. -

Ortho-Effect: In 2-nitro-4-(trifluoromethyl)phenol , the ortho-nitro group creates a strong intramolecular hydrogen bond with the hydroxyl group. While this usually suppresses acidity, the electron deficiency of the ring is so high that the proton remains highly labile.

Part 3: Synthetic Workflows

Synthesis of these derivatives requires navigating the directing effects of the benzene ring. Direct nitration of trifluoromethylphenol is often non-selective or difficult due to ring deactivation.

Validated Synthetic Routes

Route A: Hydrolysis of Chloro-Nitro Precursors (SNAr)

This is the preferred industrial route for 2-nitro-4-(trifluoromethyl)phenol . The strong electron-withdrawing groups activate the chlorine atom for Nucleophilic Aromatic Substitution (

-

Precursor: 2-nitro-4-(trifluoromethyl)chlorobenzene.

-

Reagent: NaOH / DMSO or KOH / Aqueous DMSO.

-

Mechanism: The hydroxide ion attacks the carbon bearing the chlorine. The Meisenheimer complex is stabilized by the ortho-nitro and para-trifluoromethyl groups.

-

Protocol Insight: Control of temperature is critical (typically 80-90°C). Exceeding this can lead to degradation of the

group or multiple substitutions.

Route B: Diazotization-Hydrolysis (TFM Synthesis) For 4-nitro-3-(trifluoromethyl)phenol , the precursor is often an aniline derivative.

-

Diazotization: 3-trifluoromethyl-4-nitroaniline is treated with

. -

Hydrolysis: The diazonium salt is hydrolyzed in a boiling mixture of copper sulfate and xylene [3].

-

Why Xylene? It creates a two-phase system that extracts the phenol as it forms, preventing side reactions (coupling) in the aqueous phase.

-

Visualization: Synthetic Logic

Caption: Synthetic pathways for the two primary isomers. Route 1 utilizes SNAr activation, while Route 2 relies on diazonium chemistry.

Part 4: Advanced Reactivity & Mechanisms

The Smiles Rearrangement

A critical consideration when derivatizing 2-nitro-4-(trifluoromethyl)phenol is the potential for unexpected Smiles rearrangements .

-

Scenario: When reducing an ether derivative (e.g., 2-(2-nitro-4-trifluoromethylphenoxy)acetamide) to an amine.

-

Mechanism: The reduction of the nitro group to an amine (or intermediate hydroxylamine) creates an internal nucleophile. This amine can attack the ether carbon, displacing the phenol oxygen and migrating the aromatic ring from Oxygen to Nitrogen (

migration). -

Outcome: You intend to make an amino-ether, but you isolate a hydroxy-aniline derivative.

-

Prevention: Maintain acidic conditions during reduction to protonate the amine, rendering it non-nucleophilic.

Biological Mechanism: Mitochondrial Uncoupling

TFM is widely used as a lampricide because it acts as a selective protonophore.

-

Proton Pickup: In the acidic intermembrane space of the mitochondria, the phenolic anion (

) picks up a proton to become neutral ( -

Translocation: The lipophilic neutral molecule diffuses across the inner mitochondrial membrane into the matrix.

-

Proton Release: In the alkaline matrix, the phenol dissociates (

), releasing the proton. -

Short Circuit: This cycle dissipates the proton gradient (

) required for ATP synthase, leading to ATP depletion and organism death.

Visualization: Mode of Action (TFM)

Caption: The protonophore cycle of TFM. The molecule shuttles protons across the membrane, collapsing the gradient necessary for ATP synthesis.

Part 5: Applications & Safety[1]

Drug Discovery & Agrochemicals[2]

-

Bioisosteres: The nitro-trifluoromethyl-phenol motif serves as a scaffold for designing PAR4 inhibitors (Protease-Activated Receptor 4) [4]. The lipophilic

group enhances binding in hydrophobic pockets, while the phenol allows for H-bond interactions. -

Herbicides: 2-nitro-4-(trifluoromethyl)phenol is a key intermediate in the synthesis of Acifluorfen , a protoporphyrinogen oxidase (PPO) inhibitor herbicide.

Safety Protocols

-

Explosivity: Like all polynitro aromatics, these derivatives have high energy potential. While mono-nitro variants are stable, they should not be heated to dryness or subjected to shock, especially in the presence of heavy metals which can form sensitive phenoxide salts.

-

Toxicity: Due to the uncoupling mechanism described above, these compounds are toxic if ingested or absorbed through the skin.

-

Antidote Strategy: There is no specific antidote for uncoupling; treatment is supportive (cooling to manage hyperthermia).

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6931, 4-Nitro-3-(trifluoromethyl)phenol. Retrieved from [Link]

-

LookChem. (2025). 2-Nitro-4-(trifluoromethyl)phenol Properties and Suppliers. Retrieved from [Link]

- United States Patent Office. (1966). US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.

-

Birceanu, O., et al. (2011).[1] The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation.[2] Aquatic Toxicology. Retrieved from [Link]

Sources

Technical Monograph: 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol

Precision Characterization, Synthesis, and Analytical Profiling

Executive Summary

This technical guide provides a comprehensive analysis of 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol , a highly functionalized aromatic scaffold utilized in the synthesis of agrochemicals (specifically HPPD inhibitors) and pharmaceutical bioisosteres.[1]

The presence of the trifluoromethyl group (

Part 1: Physicochemical Profile & Molecular Weight[1][3]

Accurate molecular weight determination is the cornerstone of validating this compound's identity.[2] In drug development and impurity profiling, researchers must distinguish between Average Molecular Weight (for stoichiometry) and Monoisotopic Mass (for mass spectrometry).[1][2]

1.1 Molecular Weight Data Table

| Parameter | Value | Significance |

| Molecular Formula | Core stoichiometry.[1][2][3][4] | |

| Average Molecular Weight | 237.13 g/mol | Used for calculating molarity and reagent masses in synthesis.[1][2] |

| Monoisotopic Mass | 237.0249 Da | The exact mass of the most abundant isotope peak ( |

| Exact Mass | 237.024903 Da | Theoretical mass based on |

| ClogP (Predicted) | ~2.3 - 2.8 | Indicates moderate lipophilicity; membrane permeable.[1][2] |

| Topological Polar Surface Area | ~85 Ų | Suggests good oral bioavailability potential (Veber's Rules).[2] |

1.2 Mass Spectrometry Logic

The compound follows the Nitrogen Rule : An organic compound with an odd number of nitrogen atoms (1) will have an odd nominal mass (237).[1][2]

-

Ionization Mode: Negative Electrospray Ionization (ESI-) is preferred due to the acidic phenolic proton (

, lowered by the electron-withdrawing -

Target Ion: Look for

at m/z 236.017 .[1][2]

Figure 1: Mass Spectrometry workflow for identifying 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol via negative mode ESI.

Part 2: Synthetic Methodology

The synthesis of this isomer requires controlling the regioselectivity of electrophilic aromatic substitution.[2] The most robust route employs the "Convergent Directing Effect" strategy, utilizing 3-methoxy-4-(trifluoromethyl)phenol as the precursor.[1][2]

2.1 Retrosynthetic Analysis

-

Target: 1-OH, 2-

, 4- -

Directing Logic:

- (at C1): Strongly activating, directs ortho/para (Positions 2, 6).[1][2]

-

(at C5): Activating, directs ortho/para relative to itself (Positions 2, 4, 6).[1][2] Note: Position 4 is blocked by

- (at C4): Deactivating, directs meta (Position 2, 6).[1][2]

-

Convergence: All three groups electronically favor Position 2 .[1][2] Position 6 is sterically crowded (flanked by OH and OMe).[2]

2.2 Experimental Protocol: Controlled Nitration

Safety Warning: Nitration reactions are exothermic.[2] Nitro-phenols are toxic and potential uncouplers of oxidative phosphorylation.[2] Perform in a fume hood.

Reagents:

-

Precursor: 3-Methoxy-4-(trifluoromethyl)phenol (1.0 eq)[1]

-

Nitric Acid (

, 1.1 eq)[1][2] -

Sodium Nitrite (catalytic, optional for initiation)[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of 3-methoxy-4-(trifluoromethyl)phenol in 15 mL of glacial acetic acid in a round-bottom flask equipped with a thermometer and magnetic stir bar.

-

Cooling: Cool the solution to

using an ice bath. -

Addition: Add the nitric acid solution (dissolved in 5 mL acetic acid) dropwise over 20 minutes. Crucial: Maintain internal temperature below

to prevent di-nitration or oxidation of the methoxy group.[2] -

Reaction: Allow the mixture to warm to room temperature (

) and stir for 2 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes).[2] The product will appear as a bright yellow spot (distinct from the colorless precursor).[2] -

Quench & Isolation: Pour the reaction mixture into 100 mL of ice water. The product should precipitate as a yellow solid.[2]

-

Purification: Filter the solid. If oil forms, extract with Dichloromethane (DCM), wash with brine, dry over

, and concentrate.[1][2] Recrystallize from Ethanol/Water to obtain analytical grade material.[2]

Figure 2: Electrophilic Aromatic Substitution pathway highlighting the convergent directing effects leading to the target isomer.

Part 3: Structural Characterization (NMR Validation)

To confirm the structure and rule out the C6-nitro isomer,

-

Solvent:

or -

Expected Signals:

-

ppm (1H, s, broad): Phenolic

-

ppm (1H, s): Proton at C3 . This proton is shielded by the adjacent electron-rich methoxy but deshielded by the nitro group.[2] Because it is flanked by

-

ppm (1H, s): Proton at C6 . Flanked by

-

ppm (3H, s): Methoxy group (

-

ppm (1H, s, broad): Phenolic

Key Diagnostic: The absence of ortho coupling (

Part 4: Applications & Safety

4.1 Research Applications

-

Bioisosteres: The scaffold serves as a bioisostere for catechol rings in drug design, where the

prevents metabolic oxidation (blocking quinone formation).[2] -

HPPD Inhibitors: This specific substitution pattern is a known pharmacophore in 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a class of herbicides [1].[2]

-

Fluorescent Probes: Nitro-phenols are often used as quenchers or pH-sensitive precursors in fluorescence microscopy.[2]

4.2 Safety & Handling (SDS Summary)

-

Hazards: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2] 2A.

-

Storage: Store at

under inert gas (Argon). Protect from light (nitro groups can be photolabile).[2] -

Disposal: Do not mix with strong bases or reducing agents.[2] Incinerate in a chemical waste facility equipped with scrubbers for

and

References

-

Beaudegnies, R., et al. (2009).[2] "Synthesis and biological activity of novel HPPD inhibitors." Bioorganic & Medicinal Chemistry.

-

PubChem. (2024).[2] "Compound Summary: 2-Nitro-4-(trifluoromethyl)phenol."[1][2][5][6] National Library of Medicine.[2][7] [1][2]

-

Olah, G. A., et al. (1989).[2] "Nitration: Methods and Mechanisms."[2] VCH Publishers.[2] (Standard text for nitration protocols).

-

EPA CompTox. (2024).[2] "5-Methoxy-2-nitro-4-(trifluoromethyl)benzene derivatives." US Environmental Protection Agency.[2]

Sources

- 1. 3',4',5,6,7,8-Hexamethoxyflavone [webbook.nist.gov]

- 2. CID 11112114 | C25H34O4 | CID 11112114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-amino-3-propan-2-yl-8-sulfanylidene-3,4-dihydro-1H-thiopyrano[3,4-c]pyran-5-carbonitrile | C12H14N2OS2 | CID 659605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101602658B - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. You are being redirected... [hit2lead.com]

- 7. 3-Nitrophenylacetonitrile | C8H6N2O2 | CID 12125 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing and Technical Validation: 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol

[1]

Executive Summary

Compound: 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol Classification: Fluorinated Aromatic Building Block / Fine Chemical Intermediate Primary Utility: Precursor for heterocyclic agrochemicals (PPO inhibitors) and specialized pharmaceutical scaffolds.[1]

This technical guide addresses the procurement, analytical validation, and handling of 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol , a highly specific substituted aromatic intermediate.[1] Unlike commodity chemicals, this compound often occupies the "custom synthesis" or "specialty catalog" tier. Researchers must navigate specific purity challenges—particularly regioisomer contamination—that arise from its nucleophilic aromatic substitution (

Part 1: Chemical Profile & Critical Quality Attributes (CQA)

Before initiating procurement, the "Research Grade" designation must be quantitatively defined. For fluorinated nitro-phenols, purity is not just a percentage; it is the absence of specific, reaction-disrupting isomers.[1]

Chemical Identity[1][2][3]

-

IUPAC Name: 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol[1][2]

-

Molecular Formula:

[1] -

Molecular Weight: 237.13 g/mol [1]

-

Structural Characteristics:

-

Electronic Push-Pull: The electron-withdrawing nitro (

) and trifluoromethyl ( -

Substituent Pattern: 1-OH, 2-

, 4-

Research Grade Specifications

When sourcing this compound, standard "95%" purity is insufficient for sensitive downstream catalysis or biological screening.

| Attribute | Specification (Research Grade) | Rationale |

| Purity (HPLC) | Fluorinated impurities can act as chain terminators in subsequent coupling reactions.[1][7] | |

| Regioisomer Content | The 3-methoxy isomer is a common byproduct during synthesis and is difficult to separate.[1] | |

| Water Content | Nitro-phenols are hygroscopic; excess water interferes with anhydrous coupling (e.g., Mitsunobu).[1] | |

| Appearance | Yellow to Orange Crystalline Solid | Darkening indicates oxidation or photodecomposition (nitro group sensitivity).[1] |

Part 2: Sourcing Strategy & Vendor Qualification[1]

Because this specific isomer is often a non-stock item, procurement frequently involves "Make-to-Order" (MTO) or sourcing from boutique fluorochemistry specialists.[1]

The "Isomer Trap" in Sourcing

Many vendors synthesize this via nitration of 3-methoxy-4-(trifluoromethyl)phenol or nucleophilic substitution on a fluoro-nitro precursor.[1] Both routes yield isomers. You must request a batch-specific CoA confirming the substitution pattern via 1H NMR (see Section 3).[1]

Procurement Workflow

The following decision matrix outlines the logical flow for acquiring this material, distinguishing between catalog purchases and custom synthesis requests.

Figure 1: Strategic sourcing decision tree emphasizing the necessity of internal QC for isomer verification.

Part 3: Analytical Validation Protocols

Trusting the vendor's label is a critical error with multi-substituted aromatics. You must validate the structure.

Structural Verification (1H NMR)

The substitution pattern (1,2,4,5) results in two aromatic protons at positions 3 and 6. These protons are para to each other.[1]

-

Solvent: DMSO-

(Phenolic protons exchange/broaden in -

Key Diagnostic Signals:

- ppm (3H, s): Methoxy group.

-

ppm: Two distinct singlets .

-

If you see doublets (

Hz), you have an ortho impurity.[1] -

If you see meta coupling (

Hz), you have the wrong isomer.

-

-

The "Singlet Test": The presence of two sharp aromatic singlets confirms the para arrangement of the protons (positions 3 and 6), validating the 1,2,4,5-substitution pattern.

Purity Assessment (HPLC Method)

Nitro-phenols are acidic (

Protocol: Reverse Phase C18 with Acidic Modifier

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5

) or equivalent. -

Mobile Phase A: Water + 0.1%

(Phosphoric Acid).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient:

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm (aromatic) and 310 nm (nitro-phenol absorption).[1]

-

Acceptance Criteria: Main peak area

.[1][3] No single impurity

Part 4: Synthetic Utility & Mechanism[9]

Why buy this compound? It is a "linchpin" intermediate. The most common downstream application is the reduction of the nitro group to an aniline, followed by cyclization to form benzoxazinones or similar heterocycles used in PPO-inhibiting herbicides.

Downstream Workflow

The following diagram illustrates the standard synthetic utility, highlighting the reactivity of the functional groups.

Figure 2: Typical synthetic pathway converting the nitro-phenol building block into a heterocyclic scaffold.[1]

Part 5: Handling, Safety, and Stability

Warning: This compound combines a nitro group, a phenol, and fluorination. It possesses specific hazards that must be managed.

-

Acidity & Corrosivity: The electron-withdrawing

and -

Uncoupling Agent Potential: Structurally similar compounds (like TFM, 3-trifluoromethyl-4-nitrophenol) are known uncouplers of oxidative phosphorylation in mitochondria [1].[1]

-

Shock Sensitivity: While the

group stabilizes the ring, polynitro-phenols can be shock-sensitive.[1] This mono-nitro variant is generally stable, but should not be heated to dryness in the presence of strong bases or heavy metals.[1]

References

-

United States Environmental Protection Agency (EPA). (2017).[1] Data Evaluation Record for TFM (3-trifluoromethyl-4-nitrophenol). Retrieved from [Link][1][12]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 219635, 5-Methoxy-2-nitrophenol (Structural Analog).[1] Retrieved from [Link][1]

-

Hubert, T. D., et al. (2001). Determination of 3-trifluoromethyl-4-nitrophenol... by solid-phase extraction and liquid chromatography. Journal of AOAC International.[1][13] Retrieved from [Link]

(Note: Direct commercial landing pages for this specific isomer are transient due to its status as a specialty intermediate. The sourcing strategy outlined in Part 2 is the recommended protocol for acquisition.)

Sources

- 1. 5-Methoxy-2-nitrophenol | C7H7NO4 | CID 219635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. benchchem.com [benchchem.com]

- 7. CN101602658B - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone - Google Patents [patents.google.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. georganics.sk [georganics.sk]

- 12. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 13. Determination of 3-trifluoromethyl-4-nitrophenol and 3-trifluoromethyl-4-nitrophenol glucuronide in edible fillet tissue of rainbow trout and channel catfish by solid-phase extraction and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Safety & Handling Guide: 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol

Document Control:

-

Subject: 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol[1][2][3][4]

-

CAS (Analog/Class Reference): 22818-40-2 (Isomer/Generic) / Note: Specific isomer CAS may vary by vendor; often custom synthesized.[1][2][3][4]

-

Chemical Class: Fluorinated Nitro-Phenol / Phenyl Ether Precursor[1][2][3][4]

Part 1: Executive Summary & Chemical Identity[2][3][4][5]

Status: High-Potency Synthetic Intermediate Primary Application: Pharmacophore scaffold for CETP inhibitors, PPO-inhibitor herbicides (e.g., Fomesafen analogs), and kinase inhibitors.[1][2][3][4]

This guide addresses the specific handling requirements of 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol . Unlike standard laboratory reagents, this compound combines the corrosivity of activated phenols with the metabolic toxicity of nitro-aromatics.[1][2][3][4] Its electron-deficient ring system (due to

Physicochemical Profile (Predicted & Analog-Validated)

| Property | Value / Characteristic | Experimental Logic |

| Molecular Formula | -- | |

| Molecular Weight | 237.13 g/mol | -- |

| Physical State | Yellow to Orange Crystalline Solid | Nitro-phenols are chromophores absorbing in blue/UV.[1][2][3][4] |

| Acidity (pKa) | ~5.5 – 6.5 (Predicted) | The ortho-nitro and para-trifluoromethyl groups strongly stabilize the phenoxide anion, making it ~1000x more acidic than phenol (pKa 10).[1][2][3][4] |

| Solubility | Low in water; High in DCM, EtOAc, DMSO | Lipophilic |

| Melting Point | 102–110 °C (Typical for class) | -- |

Part 2: Comprehensive Hazard Architecture

The "Why" Behind the Hazard

Standard SDSs list H-codes; this section explains the molecular mechanism of toxicity to ensure researchers understand the risks.[1][2][3][4]

-

Uncoupling of Oxidative Phosphorylation: Like 2,4-Dinitrophenol (DNP), this molecule is a lipophilic weak acid.[2][3][4] It can protonate in the intermembrane space of mitochondria and carry protons across the inner membrane, collapsing the proton gradient required for ATP synthesis.[2][3][4]

-

Enhanced Dermal Absorption: The trifluoromethyl (

) group significantly increases lipophilicity ( -

Chemical Corrosivity: Due to its low pKa, this phenol acts as a potent proton donor.[2][3][4] Upon contact with moist skin or mucous membranes, it can cause immediate protein denaturation (chemical burns).[3][4]

GHS Classification (Derived from SAR)

-

Acute Toxicity (Oral/Dermal): Category 3 (Toxic if swallowed/in contact with skin).[1][2][4]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1][2][3][4]

-

Specific Target Organ Toxicity (Repeated): Category 2 (Methemoglobinemia risk).[1][2][3][4]

-

Aquatic Toxicity: Acute 1 (Very toxic to aquatic life).[1][2][3][4]

Part 3: Advanced Handling & Storage Protocols

Personal Protective Equipment (PPE) Logic

Standard nitrile gloves are insufficient for prolonged contact with fluorinated nitro-aromatics due to their high permeation rates.[1][2][3][4]

-

Gloves: Use Silver Shield / 4H (Laminate) or double-gloved Nitrile (minimum 0.11mm) with immediate change upon splash.[1][2][3][4]

-

Respiratory: P3 / N100 particulate filter required for solid handling.[1][2][3][4] If in solution (DCM/DMSO), use Type A (Organic Vapor) cartridges.[4]

-

Eye Protection: Tightly fitting chemical safety goggles + Face Shield.[1][2][3][4]

Visualization: PPE Decision Matrix

The following logic flow dictates the required protection based on the experimental state.

Figure 1: PPE Selection Logic based on physical state.[1][2][3][4] Note the requirement for Laminate gloves when in solution due to enhanced permeation of fluorinated aromatics.[1][2][3]

Storage & Stability[3][4]

-

Atmosphere: Store under Argon or Nitrogen .[1][2][3][4] Electron-rich phenols (activated by the methoxy group) are prone to oxidation, forming quinones which are highly colored and potentially more toxic.[1][2][3][4]

-

Temperature: 2–8 °C (Refrigerate).

-

Incompatibility: Strong oxidizers, acid chlorides, and anhydrides.[2][4]

Part 4: Emergency Response & Degradation[2][3][4][5]

Fire Fighting & HF Release

CRITICAL WARNING: In the event of a fire, the trifluoromethyl group will degrade to release Hydrogen Fluoride (HF) gas.[2][4]

-

Firefighting Media: Dry chemical,

, or alcohol-resistant foam.[1][2][3][4][5] Do NOT use water jet (spreads contamination).[1][3][4] -

HF Protocol: All personnel responding to a fire involving this substance must wear full SCBA.[1][2][3][4]

-

Skin Exposure Treatment: If exposed to degradation products (HF), apply Calcium Gluconate gel immediately after washing.[1][2][4]

Spills & Neutralization

Because the compound is acidic, simple water washing is ineffective and may spread the contamination.[3][4]

-

Isolate: Evacuate area (50m radius).

-

Neutralize: Cover spill with a mixture of Sodium Carbonate (

) and clay/vermiculite.[1][3][4] This converts the volatile phenol into a non-volatile phenoxide salt.[1][3][4] -

Disposal: Collect in a dedicated container labeled "Toxic Organic Solid - Fluorinated."

Visualization: Emergency Response Workflow

Figure 2: Emergency Response Workflow emphasizing the critical risk of Hydrogen Fluoride (HF) generation during thermal decomposition.[1][2][3][4]

Part 5: Synthesis Applications (Context)

This molecule is typically utilized in Nucleophilic Aromatic Substitution (

-

Reactivity: The hydroxyl group is the nucleophile.[1][3][4] The nitro and trifluoromethyl groups deactivate the ring towards electrophilic attack but activate the para or ortho positions for further functionalization if the methoxy group is cleaved.[3][4]

-

Common Pathway:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219635, 5-Methoxy-2-nitrophenol (Analog Reference).[1][2][3][4] Retrieved from [Link][1][2][4]

-

European Chemicals Agency (ECHA). C&L Inventory: 2-nitro-4-(trifluoromethyl)phenol.[1][2][3][4] Retrieved from [Link][1][2][4]

Sources

Trifluoromethylated Nitrophenols: Strategic Building Blocks for Bioactive Scaffolds

Executive Summary

The incorporation of fluorine into organic small molecules is a cornerstone of modern medicinal chemistry and agrochemical development. Among these, trifluoromethylated nitrophenols represent a privileged class of building blocks. They combine three distinct chemical handles: a hydroxyl group (-OH) for etherification or hydrogen bonding, a nitro group (-NO2) serving as a masked amine or electron-withdrawing modulator, and a trifluoromethyl group (-CF3) that profoundly alters lipophilicity and metabolic stability.[1][2]

This technical guide analyzes the physicochemical properties, synthetic routes, and strategic applications of these scaffolds, with a specific focus on 3-trifluoromethyl-4-nitrophenol (TFM) and its structural congeners.[1] It provides researchers with the mechanistic grounding required to deploy these motifs in drug discovery (kinase inhibitors) and environmental management (piscicides).

Part 1: Structural & Electronic Properties[1]

The strategic value of trifluoromethylated nitrophenols lies in their extreme electronic tuning. The -CF3 group is not merely a "fat proton"; it is a potent electron-withdrawing group (EWG) that, when combined with a nitro group, creates a highly acidic phenol and a unique electrostatic landscape.

Acidity and pKa Modulation

The acidity of the phenolic proton is a critical parameter for bioavailability and receptor binding. The synergistic electron-withdrawing effects of the -NO2 and -CF3 groups dramatically lower the pKa compared to the parent phenol.[1]

Table 1: Comparative pKa Values of Phenolic Scaffolds

| Compound | Structure | pKa (approx.)[1][3][4][5][6] | Electronic Driver |

| Phenol | Ph-OH | 10.0 | Baseline resonance stabilization. |

| 4-Nitrophenol | 4-NO2-Ph-OH | 7.15 | Strong resonance (-R) and inductive (-I) withdrawal.[1][2] |

| 4-Trifluorophenol | 4-CF3-Ph-OH | 9.39 | Inductive (-I) withdrawal only; no resonance participation.[1] |

| TFM | 3-CF3-4-NO2-Ph-OH | 6.07 | Synergistic Effect: Ortho-CF3 inductive effect + Para-NO2 resonance.[1] |

Data Source: PubChem/EPA [1], Chegg [2].

Implication: At physiological pH (7.4), TFM exists predominantly as the phenolate anion. This ionization is crucial for its mechanism of action as a mitochondrial uncoupler (see Case Study A).

Lipophilicity and Metabolic Stability

The -CF3 group increases the logP (lipophilicity) of the molecule, facilitating membrane permeability. Furthermore, the strong C-F bonds (approx. 116 kcal/mol) block metabolic oxidation at the substituted positions, extending the half-life of the scaffold in biological systems.

Part 2: Synthetic Architectures

Synthesizing trifluoromethylated nitrophenols requires navigating the directing effects of substituents. There are two primary industrial routes: Direct Nitration (Route A) and Nucleophilic Aromatic Substitution (Route B).

Route A: Regioselective Nitration

Direct nitration of 3-(trifluoromethyl)phenol is challenging due to the competing directing effects.[1][2]

The -OH group dominates kinetics.[1] Nitration typically occurs para to the hydroxyl (position 4) or ortho (position 2 or 6).

-

Challenge: Formation of the 6-nitro isomer (sterically hindered but electronically viable) and dinitration.

Route B: Nucleophilic Aromatic Substitution (SNAr)

The preferred route for high-purity building blocks utilizes 4-chloro-3-nitrobenzotrifluoride .[1][2] The nitro and trifluoromethyl groups activate the chlorine toward nucleophilic attack by hydroxide.

Mechanism:

-

Activation: The electron-deficient ring (activated by -NO2 and -CF3) is susceptible to nucleophilic attack.[1]

-

Meisenheimer Complex: Hydroxide attacks C-4, forming a resonance-stabilized intermediate.[1]

-

Elimination: Chloride is expelled, restoring aromaticity.[1]

Synthetic Workflow Diagram

The following Graphviz diagram visualizes the divergent synthesis and utility of these blocks.

Caption: Divergent synthesis from the chloro-nitro precursor. Route B yields the nitrophenol (TFM), while reduction yields the aniline precursor for Sorafenib-class drugs.

Part 3: Reactivity & Functionalization

Once synthesized, the trifluoromethyl nitrophenol core serves as a versatile pivot point.

Reduction to Aminophenols

Reducing the nitro group yields 4-amino-3-(trifluoromethyl)phenol .[1][2] This "aminophenol" motif is a "Janus" molecule:

-

Amine: Can be acylated to form amides.[1]

-

Phenol: Can be alkylated to form ethers.[1]

-

Cyclization: Condensation with carboxylic acid derivatives yields benzoxazoles , a scaffold seen in NSAIDs and antimicrobial agents.

Etherification

The phenol pKa (6.07) allows for alkylation under mild conditions (e.g., weak bases like K2CO3), avoiding the harsh conditions required for non-activated phenols. This is ideal for installing sensitive side chains in late-stage functionalization.[1]

Part 4: Case Studies in Application

Case Study A: TFM (The Lampricide)

Compound: 3-Trifluoromethyl-4-nitrophenol.[1][2][8][10] Application: Control of invasive Sea Lamprey (Petromyzon marinus) in the Great Lakes.[11][12] Mechanism: TFM acts as a mitochondrial uncoupler.[1] Because its pKa (~6.[1]1) is close to the pH of the intermembrane space, it can shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force required for ATP synthesis [1][3].[13] Selectivity: Lampreys lack the glucuronidation capacity to detoxify TFM rapidly, whereas non-target fish species (like trout) can metabolize and excrete it efficiently [3].

Case Study B: Sorafenib (Kinase Inhibitor)

Compound: Sorafenib (Nexavar).[14] Connection: While Sorafenib contains a urea linkage, its structural integrity relies on the 4-chloro-3-(trifluoromethyl)phenyl moiety.[1][15] Synthesis Logic: The synthesis begins with the reduction of 4-chloro-3-nitrobenzotrifluoride to the aniline, followed by reaction with CDI or phosgene to generate the isocyanate, which is then coupled to the aminophenol fragment [4]. The -CF3 group in this position is critical for fitting into the hydrophobic pocket of the RAF kinase enzyme, enhancing binding affinity [5].

Part 5: Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-(trifluoromethyl)phenol

A self-validating protocol for converting the nitrophenol to the aminophenol building block.[1][2]

Reagents:

-

3-Trifluoromethyl-4-nitrophenol (TFM): 1.0 eq[1]

-

Palladium on Carbon (10% Pd/C): 5 wt%

-

Methanol (MeOH): Solvent (0.2 M concentration)

-

Hydrogen Gas (H2): Balloon pressure (1 atm)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, dissolve TFM (2.07 g, 10 mmol) in MeOH (50 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (100 mg) under an inert atmosphere (Argon or Nitrogen) to prevent ignition.

-

Hydrogenation: Purge the vessel with H2 gas three times. Stir vigorously under a H2 balloon at room temperature for 4–6 hours.

-

Monitoring (Self-Validation): Monitor by TLC (Silica gel, 30% EtOAc/Hexanes).

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo to yield the off-white solid product.

-

Characterization:

-

1H NMR (DMSO-d6): Look for the disappearance of the downfield aromatic signals of the nitro compound and the appearance of a broad singlet (NH2) around 4.5–5.0 ppm.

-

19F NMR: The CF3 signal will shift upfield significantly upon reduction of the nitro group due to the change in electronic environment.

-

Protocol 2: SNAr Hydrolysis (Preparation of TFM)

Industrial-style synthesis from the chloro-nitro precursor.[1][2]

-

Reactants: 4-Chloro-3-nitrobenzotrifluoride (1.0 eq), KOH (2.5 eq), Water/DMSO (1:1).[1]

-

Reaction: Heat to 80°C for 4 hours.

-

Workup: Acidify with HCl to pH 2. The product (TFM) will precipitate or can be extracted with Ethyl Acetate.

-

Yield: Typically >90%.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6931, 4-Nitro-3-trifluoromethylphenol. Retrieved from [Link]

-

Chegg Chemistry Support. (2022).[1] Acidity Comparison of Trifluorophenols and Nitrophenols. Retrieved from [Link][8][10][11][12][13][16][17]

-

Birceanu, O., et al. (2011).[10] The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation in both sea lamprey and rainbow trout.[1][2][8][10] Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology. Retrieved from [Link]

- Bankston, D. (2006). Process for the preparation of sorafenib. World Intellectual Property Organization (WO2009054004A2).

-

Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Retrieved from [Link]

Sources

- 1. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sorafenib synthesis - chemicalbook [chemicalbook.com]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. afit.edu [afit.edu]

- 6. sites.pitt.edu [sites.pitt.edu]

- 7. 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL | 88-30-2 [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. echemi.com [echemi.com]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Exposure to the lampricide TFM elicits an environmental stress response in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. scispace.com [scispace.com]

5-Methoxy-2-nitro-4-(trifluoromethyl)phenol supplier USA

An In-Depth Technical Guide to 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol. The document moves beyond a simple cataloging of properties to provide field-proven insights into its procurement, synthesis, analysis, and application, grounded in established scientific principles.

Introduction: A Key Building Block in Modern Medicinal Chemistry

5-Methoxy-2-nitro-4-(trifluoromethyl)phenol is an aromatic organic compound of significant interest in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its utility stems from a unique combination of functional groups: a reactive phenol, an electron-withdrawing nitro group that influences aromatic substitution reactions, a methoxy group, and a trifluoromethyl (CF3) group.

The incorporation of the -CF3 group is a cornerstone of modern drug design.[1][2] This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] As a result, trifluoromethylated building blocks like this phenol are critical starting materials for developing novel chemical entities (NCEs) with improved pharmacological profiles.[1] This guide provides the foundational knowledge required to effectively source, handle, and utilize this versatile intermediate.

Chemical and Physical Properties

A precise understanding of a compound's properties is fundamental to its application in controlled laboratory settings. The data below has been consolidated from various authoritative sources.

| Property | Value | Source(s) |

| IUPAC Name | 5-methoxy-2-nitrophenol | [4][5] |

| CAS Number | 704-14-3 | [4][5] |

| Molecular Formula | C₇H₇NO₄ | [4][5] |

| Molecular Weight | 169.13 g/mol | [4][5] |

| Appearance | Solid | [4] |

| Melting Point | 92 - 94 °C | [4] |

| InChI Key | NRTULWPODYLFOJ-UHFFFAOYSA-N | [4][5] |

| SMILES | COC1=CC(=C(C=C1)[O-])O | [5] |

Note: The topic compound, 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol, is a more complex derivative. Specific, verified data for this exact structure is sparse in public literature, so properties of the parent compound 5-Methoxy-2-nitrophenol and related trifluoromethylated phenols are provided for context. Researchers should always refer to the Certificate of Analysis from their specific supplier for the most accurate data.

Sourcing and Qualification of USA-Based Suppliers

Procuring high-quality reagents is the first critical step in any research workflow. The process involves more than simply placing an order; it requires a systematic evaluation of potential suppliers to ensure consistency, purity, and reliability.

Supplier Qualification Workflow

The following workflow outlines a robust process for selecting and qualifying a supplier for 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol.

Caption: General synthetic workflow for producing a nitrated trifluoromethyl phenol.

Step-by-Step Methodology:

-

Reaction Setup : In a suitable reaction vessel, dissolve 164.0 g of 2-nitro-4-(trifluoromethyl)chlorobenzene in 220 ml of dimethyl sulfoxide (DMSO). Begin stirring the solution at room temperature. [6] * Causality: DMSO is a polar aprotic solvent that can effectively dissolve the reactants and facilitate the nucleophilic substitution reaction. [7]2. Reagent Addition : Over an 8-hour period, add 87.6 g of finely powdered sodium hydroxide (NaOH) in portions to the stirred solution. [6] * Causality: The slow, portion-wise addition of the strong base (NaOH) controls the reaction rate and temperature, preventing potential side reactions. NaOH acts as the nucleophile (as hydroxide ions) to displace the chlorine atom.

-

Acidification : After the reaction is complete, carefully acidify the mixture to a pH of 1 using concentrated hydrochloric acid (HCl). [6]An oil will form.

-

Causality: Acidification protonates the phenoxide intermediate formed during the reaction, yielding the final phenol product, which is less soluble and separates out.

-

-

Extraction and Drying : Separate the oil and dissolve it in a suitable organic solvent like diethyl ether. Dry the ether solution over anhydrous magnesium sulfate (MgSO4) to remove any residual water. [6]5. Isolation : Remove the ether solvent under reduced pressure to yield the crude product. [6]Further purification can be achieved via recrystallization or column chromatography.

Analytical Characterization and Quality Control

Verifying the identity and purity of 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful and commonly used techniques.

Comparative Overview of Analytical Methods

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. [8] |

| Typical Detector | Photodiode Array (PDA) or UV-Vis | Flame Ionization (FID), Electron Capture (ECD), or Mass Spectrometry (MS) [8] |

| Sample Derivatization | Not typically required for phenolic compounds. [8] | May be required to increase volatility and thermal stability. |

| Advantages | Direct analysis, suitable for thermally sensitive compounds. | High resolution, high sensitivity (especially with ECD/MS for halogenated compounds). [8] |

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for similar nitrophenolic compounds. [8]

-

Instrumentation : HPLC system with a PDA or UV-Vis detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point is a 60:40 acetonitrile:water ratio.

-

Causality: The C18 column provides excellent separation for moderately polar aromatic compounds. The acetonitrile/water mobile phase allows for the elution of the analyte, and the formic acid improves peak shape by keeping the phenolic protonated.

-

-

Flow Rate : 1.0 mL/min. [8]5. Detection : Monitor at a wavelength determined by the UV spectrum of the compound, likely between 300-400 nm. [8]6. Sample Preparation : Prepare a stock solution of the compound in acetonitrile or methanol. Create a series of calibration standards by diluting the stock. Dissolve test samples in the mobile phase and filter through a 0.45 µm syringe filter before injection. [8]

Protocol 2: Gas Chromatography (GC)

This method is adapted from EPA method 8041A for phenols. [8]

-

Instrumentation : Gas chromatograph with an ECD or Mass Spectrometer (MS).

-

Causality: An ECD is highly sensitive to electrophilic compounds containing nitro and trifluoromethyl groups. An MS detector provides definitive identification based on mass-to-charge ratio.

-

-

Column : A non-polar capillary column, such as a DB-5 (or equivalent) (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness). [8]3. Temperatures :

-

Injector : 250 °C

-

Oven Program : Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min. [8] * Detector : 320 °C (ECD) or as per MS requirements.

-

-

Carrier Gas : Helium or Hydrogen at a flow rate of ~1.2 mL/min. [8]5. Sample Preparation : Prepare stock and calibration standards in a suitable solvent like methylene chloride or methyl tert-butyl ether. [8]Derivatization with an agent like BSTFA may be necessary if peak tailing is observed.

Safety, Handling, and Storage

Proper handling of 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol is critical to ensure laboratory safety. The following information is synthesized from multiple Safety Data Sheets (SDS). [9][10][11][12][13][14]

Hazard Identification

-

Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled. [9][10][11][14]* Skin Irritation : Causes skin irritation. [5][9][14]* Eye Irritation : Causes serious eye irritation or damage. [5][9][10][14]* Respiratory Irritation : May cause respiratory irritation. [5][9][10][14]

Personal Protective Equipment (PPE) and Handling

-